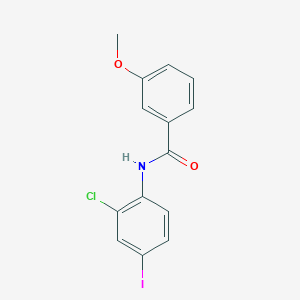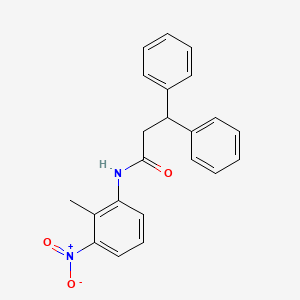
N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have promising anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is associated with transcriptional repression, and the inhibition of HDAC enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the repression of oncogenes. In addition, HDAC inhibition has been shown to affect non-histone proteins, including transcription factors, chaperones, and signaling molecules, leading to a wide range of downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide are diverse and depend on the specific cell type and context. In cancer cells, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. In addition, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit angiogenesis and metastasis, two important processes in tumor progression. In non-cancer cells, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. In addition, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide is its broad-spectrum activity against a variety of cancer cell lines. In addition, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have synergistic effects with other anti-cancer agents, making it a promising candidate for combination therapy. However, one limitation of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide is its relatively low potency compared to other HDAC inhibitors, which may limit its clinical efficacy. In addition, the exact mechanism of action of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of research is the development of more potent analogs of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide, which may have improved clinical efficacy. In addition, the combination of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide with other anti-cancer agents, such as immune checkpoint inhibitors, may have synergistic effects and improve clinical outcomes. Another area of research is the identification of biomarkers that can predict response to N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide, which may improve patient selection and personalized medicine. Finally, the study of the non-cancer effects of N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide, including its anti-inflammatory and neuroprotective effects, may lead to the development of new therapies for inflammatory and neurological disorders.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to induce growth arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-6-4-12(18)8-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMRACXTJFJARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)
![isopropyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3741540.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)
![4-{1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3741557.png)
![2-methyl-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3741560.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B3741562.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741568.png)

![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-2-methoxybenzamide](/img/structure/B3741584.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)

![3-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741598.png)